4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
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Overview
Description
4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound with the molecular formula C24H20N2O3.
Preparation Methods
The synthesis of 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the reaction of 3-methylbenzyl chloride with 3-hydroxybenzaldehyde to form an intermediate, which is then reacted with phenylhydrazine to yield the final product . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of estrogen receptors, which plays a role in its anticancer properties .
Comparison with Similar Compounds
When compared to similar compounds, 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione stands out due to its unique structural features and diverse applications. Similar compounds include:
Biological Activity
The compound 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a member of the pyrazolidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N2O3, with a molecular weight of approximately 350.42 g/mol. The structure features a pyrazolidine core substituted with various aromatic groups, which may influence its biological properties.
Synthesis
The synthesis typically involves the condensation of appropriate aldehydes and hydrazines, followed by cyclization to form the pyrazolidine ring. For instance, the reaction can be conducted under acidic conditions to facilitate the formation of the desired product.
Antinociceptive Activity
Research has indicated that derivatives of pyrazolidine can exhibit significant antinociceptive effects. A study evaluated various Mannich bases related to pyrazolidine derivatives using models such as the hot plate and acetic acid-induced writhing tests in mice. The results showed that certain compounds exhibited analgesic activity comparable to standard drugs like Diclofenac sodium .
Compound | Test Model | Activity Level |
---|---|---|
3d | Hot Plate | Higher than Diclofenac |
3f | Hot Plate | Higher than Diclofenac |
3a | Writhing | Comparable to Diclofenac |
3c | Writhing | Comparable to Diclofenac |
Anti-inflammatory Effects
In addition to pain relief, pyrazolidine derivatives have been studied for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds similar to the target molecule have shown promise in reducing inflammatory markers in vitro and in vivo.
Antioxidant Activity
Several studies have reported that pyrazolidines possess antioxidant properties , which can protect cells from oxidative stress. This activity is attributed to their ability to scavenge free radicals and enhance endogenous antioxidant defenses.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
- Free Radical Scavenging : The presence of phenolic groups in its structure may contribute to its antioxidant capacity.
- Modulation of Inflammatory Pathways : Interference with nuclear factor kappa B (NF-kB) signaling pathways has been suggested as a mechanism for its anti-inflammatory effects.
Case Studies
- Analgesic Efficacy Study : A controlled trial involving mice demonstrated that specific derivatives exhibited significant pain relief compared to control groups. The study utilized both behavioral assays and biochemical analysis to assess efficacy and underlying mechanisms .
- Inflammation Model : Another study investigated the effect of a related pyrazolidine on carrageenan-induced paw edema in rats, revealing a marked reduction in edema compared to untreated controls, suggesting potent anti-inflammatory activity .
Properties
IUPAC Name |
4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLWGWTDWJSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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